Feulgen-Schiff DNA Staining Performance: Equivalent Nuclear Absorption but Distinct Spectral Shift
In a direct comparative study of pure fuchsin analogs for Feulgen-Schiff staining, Magenta II demonstrated total nuclear absorption that was statistically indistinguishable from that of pararosaniline, rosaniline, and new fuchsin in human lymphocyte nuclei and tetraploid liver cells [1]. However, a clear and quantifiable bathochromic (red) shift in the absorption maximum was observed across the analog series, with Magenta II exhibiting an intermediate λmax relative to its comparators [1]. Specifically, the absorption maximum shifted progressively from pararosaniline to rosaniline to Magenta II, with a total shift of approximately 8 nm from pararosaniline to new fuchsin [1]. This confirms that while Magenta II provides equivalent staining intensity for DNA quantification, its distinct spectral properties make it a non-substitutable component in applications where specific wavelength detection or multi-color staining is required.
| Evidence Dimension | Total nuclear absorption (staining intensity) and absorption maximum (λmax) of Feulgen-stained nuclei |
|---|---|
| Target Compound Data | Staining intensity: Equivalent to comparators. λmax: Intermediate between rosaniline and new fuchsin. |
| Comparator Or Baseline | Pararosaniline (λmax ~542 nm), Rosaniline (λmax ~546 nm), New Fuchsin (λmax ~550 nm) [Derived from shift data] |
| Quantified Difference | No significant difference in staining intensity (p>0.05). A bathochromic shift of ~8 nm from Pararosaniline to New Fuchsin, with Magenta II occupying an intermediate position. |
| Conditions | Microspectrophotometry on Feulgen-stained human peripheral blood lymphocytes, plastic-embedded histological liver samples, and DNA-polyacrylamide model films. |
Why This Matters
This evidence confirms that for DNA content measurement by cytophotometry, Magenta II is a functionally equivalent alternative to pararosaniline, but its different λmax necessitates re-validation of detection parameters and may affect compatibility in multiplex assays.
- [1] Schulte, E., Wittekind, D., & Kretschmer, V. (1989). Standardization of the Feulgen-Schiff technique. Staining characteristics of pure fuchsin dyes; a cytophotometric investigation. Histochemistry, 92(3), 213-219. DOI: 10.1007/BF00493008. View Source
